molecular formula C14H20I2S2Si2 B13029270 (3,3'-Diiodo-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)

(3,3'-Diiodo-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)

Cat. No.: B13029270
M. Wt: 562.4 g/mol
InChI Key: QZOGIWBZZAPMJP-UHFFFAOYSA-N
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Description

(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) is an organosilicon compound that features a bithiophene core substituted with diiodo groups at the 3,3’ positions and trimethylsilane groups at the 5,5’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) typically involves the following steps:

    Starting Material: The synthesis begins with 2,2’-bithiophene.

    Iodination: The 2,2’-bithiophene undergoes iodination to introduce iodine atoms at the 3,3’ positions. This can be achieved using iodine (I2) and an oxidizing agent such as silver sulfate (Ag2SO4) in an appropriate solvent.

    Silylation: The iodinated bithiophene is then subjected to silylation to introduce trimethylsilane groups at the 5,5’ positions. This can be done using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form more complex structures.

    Oxidation and Reduction: The bithiophene core can undergo oxidation or reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as organolithium or Grignard reagents.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, along with appropriate ligands and bases.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended conjugated systems, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) due to its electronic properties.

    Materials Science:

    Chemical Sensors: The compound’s ability to undergo various chemical reactions makes it useful in the design of chemical sensors.

Mechanism of Action

The mechanism by which (3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) exerts its effects is primarily related to its electronic structure. The bithiophene core provides a conjugated system that can participate in electron transfer processes. The trimethylsilane groups can influence the solubility and processability of the compound, while the iodine atoms can serve as reactive sites for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dibromo-2,2’-bithiophene: Similar in structure but with bromine atoms instead of iodine.

    5,5’-Bis(trimethylsilyl)-2,2’-bithiophene: Similar but without the iodine atoms.

    3,3’-Diiodo-2,2’-bithiophene: Lacks the trimethylsilane groups.

Uniqueness

(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) is unique due to the combination of iodine and trimethylsilane substituents, which provide distinct electronic and solubility properties. This makes it particularly useful in applications requiring specific electronic characteristics and processability.

Properties

Molecular Formula

C14H20I2S2Si2

Molecular Weight

562.4 g/mol

IUPAC Name

[4-iodo-5-(3-iodo-5-trimethylsilylthiophen-2-yl)thiophen-2-yl]-trimethylsilane

InChI

InChI=1S/C14H20I2S2Si2/c1-19(2,3)11-7-9(15)13(17-11)14-10(16)8-12(18-14)20(4,5)6/h7-8H,1-6H3

InChI Key

QZOGIWBZZAPMJP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Si](C)(C)C)I)I

Origin of Product

United States

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